molecular formula C10H11N3 B2530197 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine CAS No. 374814-14-9

4-(5-Methyl-1H-pyrazol-1-YL)benzenamine

Cat. No. B2530197
CAS RN: 374814-14-9
M. Wt: 173.219
InChI Key: KZJSLRBWGWOLKO-UHFFFAOYSA-N
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Description

4-(5-Methyl-1H-pyrazol-1-YL)benzenamine, also known as MPB or 4-Methylpyrazole, is a chemical compound that has been widely used in scientific research for various purposes. MPB is a heterocyclic organic compound that contains a pyrazole ring and an amino group attached to a benzene ring. Additionally, we will list future directions for research involving MPB.

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : A study by Krishnanjaneyulu et al. (2014) described the synthesis of novel benzimidazole derivatives, including variants of 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine. These compounds were investigated for their in vitro antibacterial and antifungal properties against human pathogens, displaying activity against various microorganisms. The study emphasized that compounds with electron-withdrawing groups exhibited better activity compared to those with electron-donating groups (Krishnanjaneyulu et al., 2014).

Anti-Proliferative Activities

  • Thiazolyl Pyrazoline Derivatives and Antimicrobial/Anti-Proliferative Activities : A research by Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety. These compounds, including analogs of this compound, were evaluated for antimicrobial and anti-proliferative activities, showing significant effects against certain cancer cell lines (Mansour et al., 2020).

Analgesic and Anti-Inflammatory Properties

  • Benzofuran Pyrazole Heterocycles for Pain Relief : Kenchappa and Bodke (2020) explored the synthesis of benzofuran pyrazole heterocycles, demonstrating their analgesic and anti-inflammatory activities. These compounds were effective in reducing pain and inflammation in animal models (Kenchappa & Bodke, 2020).

Anti-Inflammatory Scaffold in Medicinal Chemistry

  • Novel Anti-Inflammatory Compounds : Research conducted by Bharathi and Santhi (2020) synthesized new pyrazole derivatives with notable anti-inflammatory properties. These compounds were assessed through molecular docking studies, indicating their potential as inhibitors in treating inflammation-related illnesses (Bharathi & Santhi, 2020).

Corrosion Inhibition

  • Corrosion Inhibitive Behaviour : A study by Murmu et al. (2019) synthesized Schiff bases, including analogs of this compound, and evaluated their performance as corrosion inhibitors on mild steel surfaces in acidic media. These compounds showed effective protection against corrosion (Murmu et al., 2019).

Antitumor Activities

  • Bis-Pyrazolyl-Thiazoles as Anti-Tumor Agents : Gomha et al. (2016) developed 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes, showing significant antitumor activities against hepatocellular carcinoma cell lines (Gomha et al., 2016).

properties

IUPAC Name

4-(5-methylpyrazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-6-7-12-13(8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJSLRBWGWOLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

374814-14-9
Record name 4-(5-methyl-1H-pyrazol-1-yl)benzenamine
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